molecular formula C18H18N2O5 B014194 5'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone CAS No. 166442-37-1

5'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone

Cat. No.: B014194
CAS No.: 166442-37-1
M. Wt: 342.3 g/mol
InChI Key: WCNJYYOJSXOYND-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Acetamido-2’-carboxy-4-dimethylamino-2-hydroxybenzophenone involves multiple steps, typically starting with the preparation of the benzophenone core.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve large-scale organic synthesis techniques similar to those used in laboratory settings. These methods would need to ensure high purity and yield, often requiring advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5’-Acetamido-2’-carboxy-4-dimethylamino-2-hydroxybenzophenone can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would produce alcohols .

Scientific Research Applications

5’-Acetamido-2’-carboxy-4-dimethylamino-2-hydroxybenzophenone is used extensively in scientific research, particularly in the fields of chemistry and biology. Its applications include:

Mechanism of Action

The mechanism of action for 5’-Acetamido-2’-carboxy-4-dimethylamino-2-hydroxybenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Acetamido-2-hydroxybenzophenone: Lacks the carboxy and dimethylamino groups.

    2-Carboxy-4-dimethylamino-2-hydroxybenzophenone: Lacks the acetamido group.

    4-Dimethylamino-2-hydroxybenzophenone: Lacks both the acetamido and carboxy groups.

Uniqueness

5’-Acetamido-2’-carboxy-4-dimethylamino-2-hydroxybenzophenone is unique due to the presence of all four functional groups (acetamido, carboxy, dimethylamino, and hydroxy), which confer specific chemical and biological properties that are not found in the similar compounds listed above .

Properties

IUPAC Name

4-acetamido-2-[4-(dimethylamino)-2-hydroxybenzoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-10(21)19-11-4-6-13(18(24)25)15(8-11)17(23)14-7-5-12(20(2)3)9-16(14)22/h4-9,22H,1-3H3,(H,19,21)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNJYYOJSXOYND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)O)C(=O)C2=C(C=C(C=C2)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402833
Record name 5'-ACETAMIDO-2'-CARBOXY-4-DIMETHYLAMINO-2-HYDROXYBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166442-37-1
Record name 4-(Acetylamino)-2-[4-(dimethylamino)-2-hydroxybenzoyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166442-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5'-ACETAMIDO-2'-CARBOXY-4-DIMETHYLAMINO-2-HYDROXYBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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